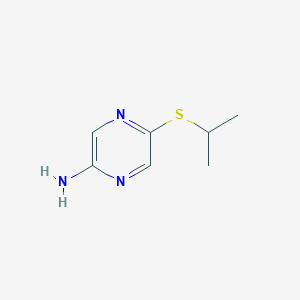

5-Isopropylsulfanylpyrazin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

5-propan-2-ylsulfanylpyrazin-2-amine |

InChI |

InChI=1S/C7H11N3S/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3,(H2,8,9) |

InChI Key |

ISHPBMNJZXIFLC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=NC=C(N=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isopropylsulfanylpyrazin 2 Amine and Its Precursors

Strategies for Constructing the Pyrazine (B50134) Ring System

The formation of the central pyrazine heterocycle is the foundational step in the synthesis of 5-isopropylsulfanylpyrazin-2-amine. Various methods have been developed for this purpose, with condensation and cycloaddition reactions being among the most prominent.

Condensation Reactions for Pyrazine Ring Formation

A classical and widely employed method for constructing the pyrazine ring involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. This approach offers a straightforward route to symmetrically and unsymmetrically substituted pyrazines. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine.

A common variation of this method is the self-condensation of α-amino ketones, which can also yield pyrazine structures. However, for unsymmetrically substituted pyrazines, the condensation between a 1,2-dicarbonyl compound and a 1,2-diamine provides better control over the substitution pattern.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1,2-Dicarbonyl Compound | 1,2-Diamine | Dihydropyrazine | Condensation |

| Dihydropyrazine | - | Pyrazine | Oxidation |

Table 1: General Condensation Reaction for Pyrazine Synthesis

Cycloaddition Approaches to Substituted Pyrazines

Cycloaddition reactions provide an alternative and powerful tool for the synthesis of substituted pyrazines. While less common than condensation methods for simple pyrazines, they offer pathways to more complex and highly substituted derivatives. These reactions typically involve the [4+2] cycloaddition (Diels-Alder reaction) of a 1,2,4,5-tetrazine (B1199680) with an alkyne, followed by the elimination of a molecule of nitrogen to form the pyrazine ring.

Another conceptual approach involves the [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones, which has been successfully applied to the synthesis of substituted pyridines and could be adapted for pyrazine synthesis with appropriate nitrogen-containing fragments.

Introduction of the Amino Functionality at Position 2

Once the pyrazine ring is formed, the next critical step is the introduction of an amino group at the 2-position. This can be achieved through several reliable methods, including nucleophilic substitution on a pre-functionalized pyrazine or by the reduction of a suitable nitrogen-containing precursor.

Amination Reactions on Pyrazine Halides

A common and effective strategy for introducing an amino group is through the nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyrazine ring. Pyrazines are electron-deficient heterocycles, which facilitates the attack of nucleophiles. A 2-halopyrazine can be treated with ammonia (B1221849) or an ammonia equivalent to yield the corresponding 2-aminopyrazine (B29847). The reactivity of the halide follows the general trend I > Br > Cl.

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. In some cases, metal catalysts, such as palladium or copper complexes, can be employed to facilitate the amination, particularly with less reactive halides or amines.

| Starting Material | Reagent | Product |

| 2-Halopyrazine | Ammonia | 2-Aminopyrazine |

Table 2: Amination of 2-Halopyrazines

Reduction of Nitro- or Nitrile-Substituted Pyrazines to Amines

An alternative route to 2-aminopyrazines involves the reduction of a 2-nitropyrazine (B11924163) or a 2-cyanopyrazine. The nitro group can be readily introduced onto the pyrazine ring via nitration and subsequently reduced to an amino group using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Similarly, a nitrile group at the 2-position can be reduced to an aminomethyl group, or in some cases, converted to an amino group through more complex transformations. The reduction of a nitro group is a particularly well-established and high-yielding method in heterocyclic chemistry.

Incorporation of the Isopropylsulfanyl Group at Position 5

The final key functionalization in the synthesis of this compound is the introduction of the isopropylsulfanyl group (-S-iPr) at the 5-position of the 2-aminopyrazine core. A highly effective method for this transformation is the nucleophilic aromatic substitution of a halide at the 5-position with an isopropyl thiolate.

Starting from a 2-amino-5-halopyrazine (where the halide can be chlorine or bromine), the reaction with isopropyl mercaptan (propane-2-thiol) in the presence of a suitable base generates the isopropyl thiolate anion in situ. This strong nucleophile then displaces the halide on the electron-deficient pyrazine ring to form the desired this compound. The choice of base and solvent is crucial for the success of this reaction, with common choices including sodium hydride, potassium carbonate, or other non-nucleophilic bases in a polar aprotic solvent.

| Reactant 1 | Reactant 2 | Base | Product |

| 2-Amino-5-halopyrazine | Isopropyl mercaptan | e.g., NaH, K2CO3 | This compound |

Table 3: Synthesis of this compound via Nucleophilic Aromatic Substitution

This SNAr reaction is generally favored on electron-deficient aromatic systems like pyrazine. For less reactive substrates, transition metal-catalyzed cross-coupling reactions, such as those employing palladium or copper catalysts, can be utilized to facilitate the C-S bond formation between the halopyrazine and the thiol.

Nucleophilic Substitution of Halogenated Pyrazines with Isopropyl Thiolates

A foundational and widely practiced method for forming carbon-sulfur bonds on electron-deficient heterocyclic rings like pyrazine is nucleophilic aromatic substitution (SNAr). slideshare.net In this approach, a halogen atom on the pyrazine ring, typically chlorine or bromine at the C-5 position, is displaced by a sulfur nucleophile.

The synthesis commences with a suitable precursor, 5-halopyrazin-2-amine (where the halogen is Cl or Br). This compound is reacted with an isopropyl thiolate salt, such as sodium or potassium isopropanethiolate. The thiolate is typically generated in situ by treating isopropyl thiol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The inherent electron deficiency of the pyrazine ring facilitates the attack of the thiolate nucleophile, leading to the displacement of the halide and the formation of the desired thioether linkage.

Key reaction parameters include the choice of solvent, temperature, and base. Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are commonly employed to dissolve the reactants and facilitate the substitution. The reaction temperature can vary, but heating is often required to achieve a reasonable reaction rate.

Table 1: Representative Conditions for Nucleophilic Substitution

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromopyrazin-2-amine | Isopropyl thiol | NaH | DMF | 80-100 | 75-85 |

| 5-Chloropyrazin-2-amine | Isopropyl thiol | KOtBu | THF | 60-80 | 70-80 |

This table presents hypothetical data based on typical conditions for similar SNAr reactions on heterocyclic systems.

Transition Metal-Catalyzed C-S Bond Formation

In recent decades, transition metal-catalyzed cross-coupling reactions have become powerful tools for constructing C-S bonds, offering milder conditions and broader substrate scope compared to traditional methods.

The Buchwald-Hartwig amination has been adapted for C-S bond formation, providing an efficient route to aryl thioethers. organic-chemistry.org This palladium-catalyzed reaction couples an aryl halide (or triflate) with a thiol. For the synthesis of this compound, this involves the reaction of 5-bromopyrazin-2-amine with isopropyl thiol . researchgate.net

The catalytic cycle requires a palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the reaction's success. Bulky, electron-rich phosphine ligands like Xantphos, tBuDavePhos, or Josiphos are often effective in promoting the reductive elimination step that forms the C-S bond. nih.govresearchgate.net The base, typically a non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is crucial for deprotonating the thiol and regenerating the active catalyst. nih.gov

Table 2: Example Conditions for Buchwald-Hartwig C-S Coupling

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 5-Bromopyrazin-2-amine | Isopropyl thiol | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 |

This table presents hypothetical data based on established protocols for Buchwald-Hartwig C-S coupling reactions. organic-chemistry.orgresearchgate.net

While the Suzuki-Miyaura reaction is most famous for C-C bond formation, its application for C-S bond formation is less common but emerging. nih.gov This pathway could theoretically involve the coupling of a pyrazine-boronic acid derivative with a sulfur electrophile or, more plausibly, the reaction of a halogenated pyrazine with a sulfur-containing boronic acid or ester. nih.gov For instance, a reagent like potassium (isopropylthio)trifluoroborate could potentially couple with 5-bromopyrazin-2-amine under palladium catalysis. However, this remains a less-explored route for this specific transformation compared to the well-established Buchwald-Hartwig protocol. nih.gov

Direct Thiolation Methodologies

Direct C-H functionalization represents a highly atom-economical approach, avoiding the pre-functionalization of starting materials (i.e., halogenation). rsc.org In this scenario, the C-S bond is formed by directly activating a C-H bond on the pyrazine ring and coupling it with a sulfur source. For the synthesis of this compound, this would involve the regioselective thiolation of pyrazin-2-amine at the C-5 position.

This transformation is challenging due to the presence of multiple C-H bonds and the need for high regioselectivity. The reaction typically requires a transition metal catalyst (e.g., palladium, copper, or rhodium) and a sulfur-transfer reagent, such as N-(isopropylthio)succinimide or isopropyl disulfide. The amino group at the C-2 position can act as a directing group, guiding the catalyst to the adjacent C-3 position or the more distant C-5 position. Achieving selectivity for the C-5 position often requires careful selection of the catalyst, ligand, and reaction conditions to overcome the directing effect towards the ortho C-3 position. nih.gov

Convergent and Divergent Synthetic Routes

Stepwise Functionalization Strategies

A stepwise, or linear, approach is a common divergent strategy. This involves the sequential introduction of the amino and isopropylsulfanyl groups onto a pyrazine core. A typical starting material would be a dihalogenated pyrazine, such as 2,5-dichloropyrazine (B10626) .

One possible sequence involves:

Selective Amination: Reacting 2,5-dichloropyrazine with ammonia or a protected amine source under conditions that favor monosubstitution. The first substitution typically occurs at one of the equivalent positions to yield 5-chloropyrazin-2-amine .

Thiolation: The remaining chlorine atom is then substituted with the isopropylsulfanyl group using either the nucleophilic substitution or the transition-metal catalyzed methods described previously.

This stepwise approach allows for controlled functionalization and purification of intermediates at each stage, which can be advantageous for ensuring the final product's purity. acs.org

Multi-Component Reactions for One-Pot Synthesis

A convergent strategy aims to assemble the final molecule from several simpler fragments in a single step. Multi-component reactions (MCRs) are the epitome of this approach, offering high efficiency and atom economy. beilstein-journals.orgacsgcipr.org While a specific MCR for this compound is not prominently documented, a hypothetical route can be devised based on classical pyrazine syntheses. nih.gov

The traditional synthesis of the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. slideshare.net A potential MCR could involve the condensation of a suitably functionalized diamine and a dicarbonyl precursor that already contains the isopropylthio moiety. For example, a reaction between glyoxal, an ammonia source, and a sulfur-containing building block in a one-pot process could theoretically construct the desired scaffold, though controlling the regiochemistry would be a significant challenge.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. researchgate.net For the most viable routes, such as nucleophilic substitution and Buchwald-Hartwig coupling, several parameters can be systematically varied.

For Buchwald-Hartwig Coupling:

Catalyst/Ligand Screening: The yield can be highly dependent on the palladium source and the phosphine ligand. A screening of different ligands (e.g., Xantphos, dppf, tBuXPhos) and catalyst loading is a primary optimization step.

Base Selection: The strength and solubility of the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly influence the rate of both thiol deprotonation and catalyst turnover.

Solvent and Temperature: The choice of solvent (e.g., toluene, dioxane, DMF) affects the solubility of the reactants and the stability of the catalytic species. The temperature is adjusted to find a balance between a reasonable reaction rate and the prevention of catalyst decomposition or side reactions. researchgate.net

Table 3: Optimization Parameters for Synthesis

| Parameter | Variation | Goal | Potential Outcome |

|---|---|---|---|

| Catalyst Loading | 0.5 - 5 mol% | Reduce cost, maintain efficiency | Lower loading may slow the reaction; higher loading may not improve yield. |

| Ligand | Xantphos, tBuDavePhos, dppf | Improve catalytic activity | A different ligand may increase yield by stabilizing the catalyst or accelerating reductive elimination. researchgate.net |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Enhance reactivity, prevent side reactions | A weaker base might be insufficient, while a stronger base could cause degradation. |

| Temperature | 80 - 120 °C | Increase reaction rate | Higher temperatures may lead to byproduct formation or catalyst decomposition. researchgate.net |

By methodically adjusting these variables, a robust and high-yielding process for the synthesis of this compound can be developed.

Chemical Reactivity and Transformation Pathways of 5 Isopropylsulfanylpyrazin 2 Amine

Reactivity at the Pyrazine (B50134) Ring System

The pyrazine ring is an aromatic, six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structure renders the ring electron-deficient compared to benzene, significantly influencing its reactivity. slideshare.netthieme-connect.de

Electrophilic Aromatic Substitution Patterns

The inherent electron-deficient nature of the pyrazine ring makes it generally resistant to electrophilic aromatic substitution (EAS). thieme-connect.de The ring nitrogen atoms are basic and become protonated under the acidic conditions often required for EAS, which further deactivates the ring towards attack by electrophiles. thieme-connect.de Consequently, direct nitration, sulfonation, halogenation, or Friedel-Crafts reactions on an unsubstituted pyrazine ring are typically not feasible. thieme-connect.de

However, the presence of activating groups can overcome this low reactivity. thieme-connect.de In 5-isopropylsulfanylpyrazin-2-amine, both the 2-amino (-NH₂) and the 5-isopropylsulfanyl (-S-iPr) groups are electron-donating and activate the ring towards electrophilic attack.

Directing Effects: The 2-amino group is a strong activating group that directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. The 5-isopropylsulfanyl group is also an activating, ortho-para directing group, influencing positions 3 and 6.

Regioselectivity: The combined influence of these two groups strongly favors electrophilic substitution at the C-3 position, which is ortho to both the amino and the isopropylsulfanyl groups. The C-6 position is also activated, but to a lesser extent. The stability of the intermediate carbocation (the sigma complex) determines the reaction's regioselectivity. stackexchange.com

For example, the bromination of 2-aminopyrazine (B29847) has been shown to yield 2-amino-3,5-dibromopyrazine (B131937), demonstrating that substitution occurs at the activated positions ortho and para to the amino group. google.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product |

|---|---|

| Br₂ | 3-Bromo-5-isopropylsulfanylpyrazin-2-amine |

| HNO₃/H₂SO₄ | 3-Nitro-5-isopropylsulfanylpyrazin-2-amine |

Nucleophilic Aromatic Substitution on Activated Pyrazine Rings

The electron-deficient character of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SₙAr), a reaction pathway that is difficult for electron-rich aromatic systems like benzene. thieme-connect.dewikipedia.org This reactivity is enhanced if a good leaving group, such as a halide, is present on the ring. wikipedia.org

The mechanism proceeds via an initial attack by a nucleophile on the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. stackexchange.commasterorganicchemistry.com The stability of this intermediate is key to the reaction's feasibility. For pyridine (B92270) and related heterocycles, attack is favored at the positions ortho and para (2- and 4-positions) to the ring nitrogen because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com

In the case of this compound, direct displacement of a hydride ion (H⁻) by a nucleophile is not a common reaction. thieme-connect.de However, if the ring is first substituted with a leaving group (e.g., via electrophilic halogenation at C-3), it becomes activated for subsequent nucleophilic displacement.

A relevant synthetic pathway is demonstrated in a patent where 2-amino-3,5-dibromopyrazine undergoes substitution reactions with various nucleophiles like morpholine (B109124) and piperazine, displacing the bromine atoms. google.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Substrate | Nucleophile | Product |

|---|---|---|

| 3-Bromo-5-isopropylsulfanylpyrazin-2-amine | Morpholine | 3-Morpholino-5-isopropylsulfanylpyrazin-2-amine |

| 3-Bromo-5-isopropylsulfanylpyrazin-2-amine | Piperazine | 3-(Piperazin-1-yl)-5-isopropylsulfanylpyrazin-2-amine |

Oxidation and Reduction Chemistry of the Pyrazine Core

The pyrazine ring can undergo both oxidation and reduction reactions, which alter its electronic properties and structure. youtube.com

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides, for instance by using peroxy acids. researchgate.net The formation of an N-oxide modifies the electron distribution in the ring, which can, in turn, alter its reactivity in other transformations. researchgate.net The pyrazine moiety can also participate in redox reactions when complexed with metal ions, as seen in the oxidation of a copper(I)-pyrazine complex. rsc.org

Reduction: The electron-deficient pyrazine ring is susceptible to reduction. Electrochemical studies have shown that pyrazine can be reduced to form 1,4-dihydropyrazine. rsc.org This reduction is not always fully reversible. rsc.org The general redox mechanism for pyrazine involves the acceptance of electrons to form radical anions and dianions. researchgate.net

Transformations Involving the 2-Amino Group

The 2-amino group is a key site of reactivity, functioning as a potent nucleophile due to the lone pair of electrons on the nitrogen atom.

Alkylation Reactions of the Amine Nitrogen

The nitrogen atom of the 2-amino group can be alkylated by reacting with electrophiles such as alkyl halides. This reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation. masterorganicchemistry.com The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

More controlled mono-alkylation can often be achieved through reductive amination. researchgate.net This method involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.

Table 3: Common Alkylation Methods for Amines

| Method | Reagents | Notes |

|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | Prone to over-alkylation, forming mixtures of secondary, tertiary, and quaternary products. masterorganicchemistry.com |

Acylation and Sulfonylation of the Amino Group

Acylation: The 2-amino group readily undergoes acylation with various acylating agents to form stable amide derivatives. This is a common and high-yielding reaction for primary and secondary amines. Suitable reagents include acyl chlorides, acid anhydrides, and active esters. youtube.com Even relatively unreactive amines, such as 2-aminopyrimidines, can be successfully acetylated by refluxing with an excess of acetic anhydride. youtube.com This indicates that the 2-amino group on the pyrazine ring would be expected to react efficiently.

Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base to yield sulfonamides. This reaction is a robust method for protecting the amino group or for introducing the sulfonyl moiety to modulate the compound's properties. nih.govacs.org The reaction proceeds through nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Table 4: Acylation and Sulfonylation of the 2-Amino Group

| Reaction | Reagent | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride or Acetic Anhydride | N-(5-(Isopropylsulfanyl)pyrazin-2-yl)acetamide |

| Acylation | Benzoyl Chloride | N-(5-(Isopropylsulfanyl)pyrazin-2-yl)benzamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (Tosyl Chloride) | N-(5-(Isopropylsulfanyl)pyrazin-2-yl)-4-methylbenzenesulfonamide |

An in-depth look into the chemical behavior of this compound reveals a versatile scaffold for synthetic transformations. The reactivity of this compound is primarily dictated by its two key functional groups: the primary amino group on the pyrazine ring and the isopropylsulfanyl moiety. This article explores the specific transformation pathways available to each of these functional centers, providing a framework for its application in synthetic chemistry.

Derivatization Strategies Based on 5 Isopropylsulfanylpyrazin 2 Amine

Synthesis of N-Substituted Pyrazin-2-amine Derivatives

The primary amino group at the C-2 position of the pyrazine (B50134) ring is a prime target for nucleophilic reactions, allowing for the straightforward introduction of a wide array of functional groups. This approach is fundamental for tuning the electronic, steric, and physicochemical properties of the parent molecule.

Amide and Carbamate (B1207046) Formation

The acylation of 2-aminopyrazines is a well-established method for generating amide derivatives. This transformation can be readily achieved by reacting 5-Isopropylsulfanylpyrazin-2-amine with various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. For instance, the reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) would likely proceed smoothly to yield the corresponding N-acyl-5-isopropylsulfanylpyrazin-2-amine. mdpi.comnih.gov Similarly, carbamate derivatives can be synthesized by treating the parent amine with chloroformates, such as ethyl chloroformate, under basic conditions. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating partner.

Table 1: Hypothetical Amide and Carbamate Derivatives of this compound

| Reagent | Product Name |

| Acetyl chloride | N-(5-(isopropylthio)pyrazin-2-yl)acetamide |

| Benzoyl chloride | N-(5-(isopropylthio)pyrazin-2-yl)benzamide |

| Ethyl chloroformate | Ethyl (5-(isopropylthio)pyrazin-2-yl)carbamate |

| 4-Methoxybenzoyl chloride | N-(5-(isopropylthio)pyrazin-2-yl)-4-methoxybenzamide |

Urea (B33335) and Thiourea (B124793) Derivatives

Urea and thiourea moieties are prevalent in pharmacologically active molecules due to their ability to act as potent hydrogen bond donors and acceptors. The synthesis of N,N'-disubstituted ureas and thioureas from this compound can be accomplished by its reaction with isocyanates or isothiocyanates, respectively. nih.govnih.gov This addition reaction is typically conducted in an inert solvent and often requires no catalyst, proceeding readily at ambient or slightly elevated temperatures to afford the target derivatives in good yields. The wide commercial availability of diverse isocyanates and isothiocyanates allows for the generation of large libraries of urea and thiourea analogs for screening purposes.

Table 2: Potential Urea and Thiourea Derivatives of this compound

| Reagent | Product Name |

| Phenyl isocyanate | 1-(5-(isopropylthio)pyrazin-2-yl)-3-phenylurea |

| Ethyl isothiocyanate | 1-ethyl-3-(5-(isopropylthio)pyrazin-2-yl)thiourea |

| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(5-(isopropylthio)pyrazin-2-yl)urea |

| Cyclohexyl isothiocyanate | 1-cyclohexyl-3-(5-(isopropylthio)pyrazin-2-yl)thiourea |

Sulfonamide Derivatives

The sulfonamide functional group is another key pharmacophore found in numerous therapeutic agents. The reaction of this compound with a variety of sulfonyl chlorides in the presence of a base like pyridine constitutes a direct route to the corresponding sulfonamide derivatives. researchgate.net This reaction, known as the Hinsberg test for amines, is a robust and general method for forming stable N-S bonds. The electronic and steric nature of the substituent on the sulfonyl chloride can be varied to modulate the properties of the resulting products.

Table 3: Representative Sulfonamide Derivatives of this compound

| Reagent | Product Name |

| Benzenesulfonyl chloride | N-(5-(isopropylthio)pyrazin-2-yl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | N-(5-(isopropylthio)pyrazin-2-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | N-(5-(isopropylthio)pyrazin-2-yl)methanesulfonamide |

| Thiophene-2-sulfonyl chloride | N-(5-(isopropylthio)pyrazin-2-yl)thiophene-2-sulfonamide |

Creation of Fused Heterocyclic Systems

Building upon the this compound core to create more complex, rigid, and polycyclic structures can lead to novel compounds with unique three-dimensional shapes and biological activities. Such strategies involve forming new rings by engaging the inherent reactivity of both the amino group and the pyrazine ring itself.

Cyclization Reactions Involving the Amino Group

The 2-amino group, in conjunction with the adjacent ring nitrogen at position 1, forms a reactive diamine-like synthon. This arrangement is ideal for condensation reactions with 1,2- or 1,3-bielectrophilic reagents to construct a new five- or six-membered ring fused to the pyrazine core. For example, reaction with α-haloketones could lead to the formation of imidazo[1,2-a]pyrazine (B1224502) derivatives via the Tschitschibabin reaction. Similarly, condensation with β-ketoesters could yield pyrimido[1,2-a]pyrazin-one systems. These types of cyclization reactions are foundational in heterocyclic chemistry for generating structural diversity. beilstein-journals.orgnih.gov

Table 4: Plausible Fused Systems via Cyclization of the Amino Group

| Reagent | Fused Heterocyclic System |

| 2-Bromoacetophenone | 2-phenyl-7-(isopropylthio)imidazo[1,2-a]pyrazine |

| Diethyl malonate | 7-(isopropylthio)pyrimido[1,2-a]pyrazin-4-one |

| Hexane-2,4-dione | 2,4-dimethyl-7-(isopropylthio)pyrimido[1,2-a]pyrazine |

Ring Annulation Strategies Utilizing Pyrazine Ring Positions

Beyond the reactivity of the amino group, the pyrazine ring itself offers positions for annulation, particularly at the C-3 and C-6 positions adjacent to the nitrogen atoms. A potential strategy involves the initial functionalization of one of these positions, for instance, through halogenation, followed by a transition-metal-catalyzed cross-coupling reaction to introduce a side chain. This appended side chain could then be designed to undergo an intramolecular cyclization onto the pyrazine ring or the amino group. For example, introduction of a 2-bromophenyl group at the C-3 position via a Suzuki coupling could be followed by an intramolecular Buchwald-Hartwig amination to form a fused diazepine (B8756704) ring system. While more complex, these multi-step sequences offer access to unique and elaborate fused scaffolds. researchgate.net

Table 5: Hypothetical Fused Systems via Ring Annulation

| Functionalization Strategy | Subsequent Reaction | Resulting Fused System |

| Halogenation at C-3, Suzuki coupling with (2-formylphenyl)boronic acid | Intramolecular reductive amination | Pyrido[3,2-b]pyrazine derivative |

| Lithiation at C-6, addition of an appropriate electrophile | Intramolecular cyclization | Thieno[2,3-b]pyrazine derivative |

Side Chain Modifications of the Isopropylsulfanyl Group

The isopropylsulfanyl group in this compound presents a rich platform for synthetic chemists to introduce structural diversity. Modifications can be targeted at either the sulfur atom and its alkyl attachment or the isopropyl moiety itself, enabling fine-tuning of the molecule's properties.

Alterations to the Alkyl Portion of the Sulfanyl Group

The reactivity of the sulfur atom in the isopropylsulfanyl group allows for a range of transformations, primarily through oxidation. These reactions modulate the electronic properties of the pyrazine ring and introduce new functional groups.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. nih.govjchemrev.commdpi.com In the context of this compound, this can be achieved using various oxidizing agents. A common and environmentally benign method involves the use of hydrogen peroxide, often in the presence of a catalyst or in a suitable solvent like acetic acid. nih.gov The reaction proceeds in a stepwise manner, allowing for the selective formation of either the sulfoxide (B87167) or the sulfone by controlling the reaction conditions such as temperature and stoichiometry of the oxidant. organic-chemistry.org

For instance, treatment of an alkylthio-substituted pyrazine with one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures would likely yield the corresponding sulfoxide. Increasing the stoichiometry of the oxidizing agent and/or the reaction temperature would further oxidize the sulfoxide to the sulfone. These transformations are valuable as they can significantly alter the biological activity and physicochemical properties of the parent molecule.

Table 1: Hypothetical Oxidation Products of this compound

| Starting Material | Product | Potential Reagents |

| This compound | 5-Isopropanesulfinylpyrazin-2-amine (Sulfoxide) | H₂O₂, m-CPBA (1 equiv.) |

| This compound | 5-Isopropanesulfonylpyrazin-2-amine (Sulfone) | H₂O₂, m-CPBA (≥2 equiv.) |

Functionalization of the Isopropyl Moiety

One potential strategy involves the introduction of a hydroxyl group. While direct C-H hydroxylation of an unactivated isopropyl group can be challenging, synthetic equivalents can be employed. For example, a synthetic route could be envisioned that starts with a different pyrazine precursor to arrive at a functionalized side chain.

A more direct approach for introducing functionality is the incorporation of an amino group. While direct amination of the isopropyl group is not straightforward, related structures found in medicinal chemistry provide a blueprint for such modifications. For instance, the compound 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide features a 1-amino-1-methylethyl group attached to a heterocyclic core, demonstrating the feasibility of incorporating such a functionality. nih.gov This suggests that synthetic routes could be developed to introduce an amino group at the tertiary carbon of the isopropylsulfanyl moiety of this compound, potentially through multi-step sequences involving the formation of a reactive intermediate.

Table 2: Potential Functionalized Derivatives of the Isopropyl Moiety

| Starting Moiety | Target Moiety | Potential Functional Group |

| Isopropyl | 1-Hydroxy-1-methylethyl | Hydroxyl |

| Isopropyl | 1-Amino-1-methylethyl | Amino |

Generation of Novel Pyrazine Scaffolds via Transformation

The 2-aminopyrazine (B29847) core of this compound is a versatile precursor for the construction of fused heterocyclic systems. The presence of the amino group and the adjacent ring nitrogen atoms allows for cyclocondensation reactions with various bifunctional electrophiles, leading to the formation of novel bicyclic and polycyclic scaffolds. researchgate.net

A prominent strategy involves the reaction of 2-aminopyrazines with α-haloketones or their equivalents to construct imidazo[1,2-a]pyrazines. This acid-catalyzed condensation reaction, often referred to as the Tschitschibabin reaction, is a powerful tool for creating this important class of fused heterocycles. For example, reacting this compound with an α-bromoketone would be expected to yield a substituted imidazo[1,2-a]pyrazine. A three-component reaction involving a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by iodine, also provides an efficient route to imidazo[1,2-a]pyrazines. rsc.orgrsc.org

Another important class of fused heterocycles accessible from 2-aminopyrazines are the pyrazolo[1,5-a]pyrimidines. These can be synthesized through the reaction of 2-aminopyrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. nih.govbeilstein-journals.orgbeilstein-journals.orgias.ac.in For instance, condensation of this compound with a β-ketoester in the presence of an acid or base catalyst would likely lead to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. The regioselectivity of this cyclization can often be controlled by the reaction conditions.

The synthesis of these fused systems significantly expands the chemical space accessible from this compound, offering opportunities to develop compounds with novel biological activities.

Table 3: Examples of Fused Heterocyclic Scaffolds from 2-Aminopyrazines

| Fused Scaffold | Key Reagents |

| Imidazo[1,2-a]pyrazine | α-Haloketones, Aldehydes/Isocyanides |

| Pyrazolo[1,5-a]pyrimidine | 1,3-Dicarbonyl compounds, β-Ketoesters |

Mechanistic Investigations of Reactions Involving 5 Isopropylsulfanylpyrazin 2 Amine

Elucidation of Reaction Pathways and Transition States

The reactions of amines, such as 5-isopropylsulfanylpyrazin-2-amine, can proceed through various pathways, often dictated by the nature of the reactants and reaction conditions. For instance, in substitution reactions with alkyl halides, the enhanced nucleophilicity of the nitrogen atom in the amine group plays a key role. libretexts.org The reaction of a primary amine with an alkyl bromide is presumed to occur via an SN2 mechanism. libretexts.org This pathway involves the backside attack of the nucleophilic amine on the electrophilic carbon of the alkyl halide, leading to the formation of a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-halogen bond breaking.

In elimination reactions, the nature of the transition state can vary. It can range from "carbocation-like" to "carbanion-like". libretexts.org In a "carbocation-like" transition state, the breaking of the carbon-leaving group bond is more advanced than the breaking of the carbon-hydrogen bond. libretexts.org Conversely, in a "carbanion-like" transition state, the C-H bond breaking is more pronounced. libretexts.org The specific pathway and the character of the transition state are influenced by factors such as the strength of the leaving group and the electronic properties of the substituents on the pyrazine (B50134) ring. For this compound, the electron-donating nature of the isopropylsulfanyl group and the amino group would influence the stability of any charged intermediates or transition states.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the rates at which reactions involving this compound proceed. These studies involve measuring the reaction rate's dependence on the concentration of reactants and catalysts. The rate law derived from these experiments provides valuable insights into the reaction mechanism, including the molecularity of the rate-determining step.

For reactions like the acylation of amines, which are typically rapid at room temperature, determining the rate constants requires specialized techniques. libretexts.org The reaction of amines with acid chlorides or anhydrides to form amides is a common transformation. libretexts.org The rate of this reaction is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent. The presence of the isopropylsulfanyl group on the pyrazine ring in this compound may sterically hinder the approach of the acylating agent, thereby affecting the reaction rate.

Table 1: Hypothetical Kinetic Data for the Acylation of this compound

| Experiment | [this compound] (M) | [Acylating Agent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻³ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻³ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻³ |

Note: This table presents hypothetical data for illustrative purposes.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. In many reactions involving amines, intermediates can be transient and difficult to isolate. Spectroscopic techniques such as NMR, IR, and mass spectrometry are often employed to detect and characterize these species.

In the context of reactions involving this compound, potential intermediates could include protonated forms of the amine, tetrahedral intermediates in acylation reactions, or radical species in certain oxidation reactions. The stability of these intermediates is influenced by the electronic and steric properties of the substituents on the pyrazine ring. For instance, the isopropylsulfanyl group might stabilize a radical intermediate through sulfur's ability to accommodate an unpaired electron.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in many organic reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In reactions involving amines, both acid and base catalysis are common. For example, in acylation reactions, a base such as pyridine (B92270) or sodium hydroxide (B78521) is often used to neutralize the HCl produced, which can otherwise protonate the starting amine and reduce its nucleophilicity. libretexts.org

The choice of catalyst can also influence the selectivity of a reaction, favoring the formation of one product over others. For a multifunctional molecule like this compound, selective reactions at the amino group without affecting the isopropylsulfanyl group or the pyrazine ring are often desired. A carefully chosen catalyst can help achieve this by selectively activating a particular functional group.

Proton Transfer Processes and Tautomeric Equilibria Analysis

Proton transfer is a fundamental process in many chemical and biological systems. For molecules like this compound, which contain both proton-donating (amino group) and proton-accepting (pyrazine nitrogens, sulfur atom) sites, intramolecular and intermolecular proton transfer events can occur.

The study of a related molecule, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (AMPCE), has shown that the addition of functional groups can induce excited-state intramolecular proton transfer (ESIPT). nih.gov This process involves the transfer of a proton between a donor and an acceptor site within the same molecule upon photoexcitation. nih.gov The acidic and basic character of these sites is a key factor in whether ESIPT occurs. nih.gov Similar photophysical studies on this compound could reveal interesting proton transfer dynamics.

Furthermore, aminopyrazine derivatives can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For 2-aminopyrrole, several amino and imino tautomers can exist, and their relative stabilities can be evaluated using quantum chemical calculations. mdpi.com Similarly, this compound can potentially exist in an imino tautomeric form, where the proton from the amino group has migrated to one of the ring nitrogen atoms. The equilibrium between these tautomers can be influenced by the solvent and temperature. Understanding these tautomeric equilibria is essential as the different tautomers may exhibit distinct reactivity.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for investigating proton transfer pathways and the relative energies of tautomers. nih.gov These calculations can provide insights into the potential energy surfaces of these processes and help rationalize experimental observations.

Computational and Theoretical Chemistry Studies

Electronic Structure and Bonding Analysis

The electronic characteristics and bonding nature of 5-isopropylsulfanylpyrazin-2-amine can be elucidated through various computational techniques, offering a detailed picture of its molecular framework.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry of molecules. For this compound, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal a non-planar conformation due to the isopropyl group. The amino group and the sulfur atom of the isopropylsulfanyl group act as electron-donating groups, influencing the geometry of the pyrazine (B50134) ring.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the lone pairs of the nitrogen and sulfur atoms, reflecting its electron-donating capacity. researchgate.net The LUMO, conversely, would likely be distributed over the pyrazine ring, indicating its ability to accept electrons. The presence of electron-donating groups is expected to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and represent typical energies for a substituted pyrazine derivative as specific experimental or calculated data for this compound is not available.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrazine ring and the amino group, indicating their nucleophilic character. The hydrogen atoms of the amino group and the isopropyl group would likely exhibit positive potential (blue), marking them as potential sites for electrophilic interaction. This charge distribution is critical in understanding intermolecular interactions. researchgate.net

Aromaticity Indices and Electron Delocalization Studies of the Pyrazine Ring

The aromaticity of the pyrazine ring in this compound can be assessed using computational methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values calculated at the center of the ring provide a quantitative measure of aromaticity, with negative values indicating aromatic character. The substituents on the pyrazine ring can influence its aromaticity. studylib.net

The electron-donating amino and isopropylsulfanyl groups are expected to increase the electron density within the pyrazine ring. This increased electron delocalization can enhance the aromatic character of the ring. The study of electron delocalization helps in understanding the stability and reactivity of the molecule.

Prediction of Spectroscopic Properties

Computational methods can also be employed to predict the spectroscopic properties of molecules, providing data that can be compared with experimental results for structural confirmation.

Computational NMR Chemical Shift Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govresearchgate.net The predicted chemical shifts can be correlated with experimental NMR data to confirm the molecular structure.

The predicted 1H NMR spectrum would show distinct signals for the protons of the pyrazine ring, the amino group, and the isopropyl group. Similarly, the 13C NMR spectrum would provide information about the chemical environment of each carbon atom in the molecule. Discrepancies between predicted and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured by the computational model. nih.gov

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Pyrazine Derivative

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyrazine-H | 8.15 | 8.12 |

| Pyrazine-H | 7.98 | 7.95 |

| NH₂ | 5.50 | 5.45 |

| CH (isopropyl) | 3.20 | 3.18 |

| CH₃ (isopropyl) | 1.30 | 1.28 |

Note: This table presents hypothetical data to illustrate the correlation between predicted and experimental NMR chemical shifts, as specific data for this compound is not available.

Computational Insights into Reactivity

Computational chemistry offers a suite of tools to probe the reactivity of molecules by calculating various electronic and energetic parameters.

To understand the kinetics of a chemical reaction involving this compound, computational methods can be used to map out the potential energy surface of the reaction. This involves identifying the structures and energies of the reactants, products, and any intermediates and transition states. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which is a key determinant of the reaction rate. For instance, one could computationally study the electrophilic aromatic substitution on the pyrazine ring or nucleophilic reactions involving the amine group.

The electrophilic and nucleophilic character of a molecule can be quantified using conceptual DFT-based descriptors. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): The resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the distribution of these frontier orbitals can also provide insight into the reactive sites of this compound. For example, the location of the HOMO would indicate the most likely sites for electrophilic attack, while the location of the LUMO would indicate the most likely sites for nucleophilic attack.

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvation effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, where the solvent is treated as a continuous medium with a specific dielectric constant. Studying this compound in different solvents would provide insights into how its geometry, electronic spectra, and reactivity are modulated by the polarity of the medium.

Conformational Analysis and Stereochemical Preferences

The presence of the flexible isopropylsulfanyl group suggests that this compound can exist in multiple conformations. A conformational analysis would involve systematically exploring the potential energy surface by rotating the rotatable bonds, primarily the C-S and C-C bonds of the isopropylsulfanyl group. The energies of the different conformers would be calculated to identify the most stable (lowest energy) conformation and the relative energies of other low-energy conformers. This information is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation.

A hypothetical table of relative energies for different conformers is presented below.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | [Specify Angle] | 0.00 |

| 2 | [Specify Angle] | 1.25 |

| 3 | [Specify Angle] | 2.50 |

This table is illustrative. Actual values would be obtained from conformational analysis calculations.

Rotational Barriers of the Isopropylsulfanyl Group

The rotation of the isopropylsulfanyl group around the C5-S bond in this compound is a key conformational feature. This rotation is subject to a rotational energy barrier, which is the energy required to twist the group from a low-energy (stable) conformation to a high-energy (transition state) conformation. The magnitude of this barrier is influenced by a combination of steric and electronic effects.

Steric Hindrance: The bulky isopropyl group can experience significant steric hindrance as it rotates. The hydrogen atoms of the methyl groups on the isopropyl moiety can clash with the hydrogen atom at the C6 position of the pyrazine ring and the substituent at the C2 position (the amino group). This steric repulsion increases the energy of certain rotational conformations, thereby contributing to the height of the rotational barrier.

Electronic Effects: The sulfur atom of the isopropylsulfanyl group possesses lone pairs of electrons that can interact with the π-system of the pyrazine ring. This interaction, known as π-conjugation, can stabilize certain conformations where the p-orbitals of the sulfur atom align favorably with the pyrazinic π-orbitals. The extent of this conjugation can be influenced by the electron-donating or electron-withdrawing nature of the amino group at the C2 position.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate the potential energy surface for the rotation around the C5-S bond. By systematically changing the dihedral angle defined by the atoms C6-C5-S-CH and calculating the energy at each step, a rotational energy profile can be generated. The difference in energy between the lowest energy conformation (ground state) and the highest energy conformation (transition state) represents the rotational barrier.

To illustrate the expected findings from such a computational study, a hypothetical data table is presented below. This table outlines the likely low-energy and high-energy conformers and an estimated rotational barrier, which would need to be confirmed by specific DFT calculations for this compound.

| Conformer Description | Dihedral Angle (C6-C5-S-CH) | Relative Energy (kcal/mol) |

| Ground State (Staggered) | ~60° | 0.0 |

| Transition State (Eclipsed) | ~0° | 3.5 - 5.0 (Estimated) |

| Ground State (Staggered) | ~180° | 0.1 - 0.5 |

| Transition State (Eclipsed) | ~120° | 3.5 - 5.0 (Estimated) |

This table is a hypothetical representation based on general principles of conformational analysis and requires verification through specific computational studies on this compound.

Conformational Landscapes of the Pyrazine-Amine Linkage

The orientation of the amino group relative to the pyrazine ring is another critical conformational parameter in this compound. The rotation around the C2-N bond is also associated with a rotational barrier, which is primarily governed by electronic effects, specifically the delocalization of the nitrogen lone pair into the aromatic π-system.

Planarity and Pyramidalization: In its lowest energy state, the amino group is expected to be nearly coplanar with the pyrazine ring. This planarity maximizes the overlap between the nitrogen lone pair p-orbital and the π-orbitals of the ring, leading to significant resonance stabilization. Any rotation or pyramidalization (where the nitrogen atom moves out of the plane of its substituents) would disrupt this conjugation and increase the energy of the molecule.

Influence of Substituents: The isopropylsulfanyl group at the C5 position, being a weak electron-donating group, can influence the electronic properties of the pyrazine ring and, consequently, the C2-N bond. This can affect the degree of planarity and the rotational barrier of the amino group. Computational studies on substituted aminopyrimidines and other N-heterocycles have shown that the barrier to rotation about the C-N bond is sensitive to the electronic nature of other ring substituents. nih.gov

A potential energy surface scan for the rotation of the amino group would likely reveal a relatively high rotational barrier compared to the isopropylsulfanyl group, reflecting the stronger electronic stabilization of the planar conformation. The transition state for this rotation would involve the amino group being perpendicular to the pyrazine ring, where the lone pair delocalization is minimized.

Below is a hypothetical data table summarizing the expected conformational preferences and the associated energy barrier for the pyrazine-amine linkage.

| Conformation | Description | Relative Energy (kcal/mol) |

| Planar | Amino group is coplanar with the pyrazine ring. | 0.0 |

| Perpendicular (Transition State) | Amino group is perpendicular to the pyrazine ring. | 8.0 - 12.0 (Estimated) |

This table is a hypothetical representation and requires confirmation through dedicated computational analysis of this compound.

The planarity of the amino group can also be influenced by intermolecular interactions, such as hydrogen bonding, especially in the solid state or in protic solvents. Computational models that include solvent effects, such as the Polarizable Continuum Model (PCM), can provide a more accurate picture of the conformational landscape in different environments.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the primary tool for elucidating the molecular structure of 5-Isopropylsulfanylpyrazin-2-amine in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

To unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts, a suite of two-dimensional (2D) NMR experiments would be required.

¹H NMR: This would provide initial information on the number of different proton environments and their splitting patterns.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) couplings, helping to establish the connectivity of adjacent protons, particularly within the isopropyl group and on the pyrazine (B50134) ring. nist.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on their attached protons. nist.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. nist.govresearchgate.net It would be instrumental in connecting the isopropyl group to the sulfur atom and the sulfur to its position on the pyrazine ring, as well as confirming the relative positions of the substituents on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would reveal through-space correlations between protons that are close to each other, providing information about the preferred conformation of the isopropyl group relative to the pyrazine ring.

A hypothetical data table for the NMR assignments would look as follows, though the chemical shift values are purely illustrative.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Pyrazine-H3 | ~8.0 | ~140 | C2, C5 |

| Pyrazine-H6 | ~7.8 | ~135 | C2, C5 |

| Isopropyl-CH | ~3.5 | ~35 | Isopropyl-CH₃, C5 |

| Isopropyl-CH₃ | ~1.3 | ~23 | Isopropyl-CH, C5 |

| NH₂ | (variable) | - | C2, C3 |

Table 1: Hypothetical NMR Data for this compound. Actual experimental data is required for accurate chemical shift and correlation assignments.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) studies could be employed to investigate conformational exchange processes, such as the rotation of the isopropyl group around the C-S bond. By acquiring NMR spectra at different temperatures, it might be possible to observe broadening or coalescence of signals, which would allow for the calculation of the energy barrier for this rotation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion, which serves to confirm the elemental composition of this compound. istanbul.edu.tr Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, and the analysis of the resulting fragment ions would provide valuable structural information. Key fragmentation pathways for pyrazine derivatives often involve cleavage of side chains and ring fragmentation. researchgate.netresearchgate.net For this compound, characteristic fragments would be expected from the loss of the isopropyl group and potentially the entire isopropylsulfanyl substituent.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive solid-state structure. nist.govnist.gov This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the crystalline state. Furthermore, it would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds involving the amine group and the pyrazine nitrogen atoms, or π-π stacking interactions between the pyrazine rings. nist.gov

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrazine ring, and C-S stretching vibrations. core.ac.ukresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, often providing stronger signals for the symmetric vibrations and the C-S bond.

The combination of both techniques provides a comprehensive vibrational "fingerprint" of the molecule.

| Functional Group | Expected FT-IR Frequency Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=N, C=C Stretch (Pyrazine Ring) | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-S Stretch | 600 - 800 |

Table 2: Expected FT-IR Vibrational Frequencies for this compound. These are general ranges and require experimental verification.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral. Therefore, chiroptical spectroscopy techniques like Circular Dichroism (CD) would not be applicable. However, if a chiral derivative were to be synthesized (for example, by introducing a chiral center in a substituent), CD spectroscopy would be an essential tool for characterizing its stereochemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Isopropylsulfanylpyrazin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazine cores can be functionalized via reaction with isopropylthiol groups under reflux in ethanol or acetonitrile at 50–80°C . Optimization includes adjusting solvent polarity, temperature, and catalyst use (e.g., palladium for cross-coupling). Purity (>98%) is confirmed via HPLC, and intermediates are characterized by NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves substituent positions on the pyrazine ring and confirms isopropylsulfanyl group integration .

- FT-IR : Identifies amine (-NH₂) and thioether (-S-) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N, S) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storing the compound in anhydrous, inert environments (argon atmosphere) at –20°C to prevent oxidation of the thioether group. Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic susceptibility, with LC-MS monitoring for sulfoxide or sulfone byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in medicinal chemistry?

- Methodological Answer : The isopropylsulfanyl group enhances lipophilicity (Log P ≈ 2.5), facilitating membrane penetration. In vitro assays (e.g., enzyme inhibition kinetics) paired with molecular docking (using AutoDock Vina) reveal interactions with hydrophobic enzyme pockets. For example, pyrazine derivatives inhibit kinases via H-bonding with backbone amides and π-π stacking with aromatic residues .

Q. How can Quantitative Structure-Activity Relationship (QSAR) models be applied to predict derivative efficacy?

- Methodological Answer : QSAR studies using MOE or Schrödinger Suite incorporate descriptors like molar refractivity (SMR), Log P, and topological polar surface area (TPSA). For pyrazin-2-amine derivatives, regression models show Log P and electron-withdrawing substituents correlate with antibacterial IC₅₀ (e.g., r² > 0.85). Validation via leave-one-out cross-checks ensures predictive robustness .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, endotoxin contamination). Mitigation strategies:

- Standardized Protocols : Use CLSI guidelines for antimicrobial assays .

- Dose-Response Curves : Calculate EC₅₀ values across ≥3 independent replicates.

- Meta-Analysis : Pool data from PubChem BioAssay (e.g., AID 1259401) to identify trends .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.